molecular formula C9H10N2O4 B13146720 ((3-Nitro-phenyl)-methyl-amino)-acetic acid

((3-Nitro-phenyl)-methyl-amino)-acetic acid

Cat. No.: B13146720
M. Wt: 210.19 g/mol
InChI Key: JRKPUAYEPNTVLU-UHFFFAOYSA-N
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Description

2-(Methyl(3-nitrophenyl)amino)acetic acid is an organic compound that features a nitrophenyl group attached to an amino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(3-nitrophenyl)amino)acetic acid typically involves the reaction of 3-nitroaniline with methyl bromoacetate under basic conditions to form the intermediate methyl 2-(methyl(3-nitrophenyl)amino)acetate. This intermediate is then hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(3-nitrophenyl)amino)acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: The major product formed is 2-(Methyl(3-aminophenyl)amino)acetic acid.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the compound can be formed.

Scientific Research Applications

2-(Methyl(3-nitrophenyl)amino)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methyl(3-nitrophenyl)amino)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of protein functions, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methyl(4-nitrophenyl)amino)acetic acid
  • 2-(Methyl(2-nitrophenyl)amino)acetic acid
  • 2-(Methyl(3-nitrophenyl)amino)propanoic acid

Uniqueness

2-(Methyl(3-nitrophenyl)amino)acetic acid is unique due to the specific positioning of the nitro group on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of the nitro group at the 3-position allows for specific interactions with biological targets that are distinct from those of its isomers .

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-(N-methyl-3-nitroanilino)acetic acid

InChI

InChI=1S/C9H10N2O4/c1-10(6-9(12)13)7-3-2-4-8(5-7)11(14)15/h2-5H,6H2,1H3,(H,12,13)

InChI Key

JRKPUAYEPNTVLU-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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